molecular formula C11H15BrO2 B3125671 4-Bromo-2-isopropyl phenyl methoxymethyl ether CAS No. 328236-42-6

4-Bromo-2-isopropyl phenyl methoxymethyl ether

Cat. No.: B3125671
CAS No.: 328236-42-6
M. Wt: 259.14 g/mol
InChI Key: KPLBYOKNCPAYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-isopropyl phenyl methoxymethyl ether (CAS: N/A, EC: N/A) is a brominated aromatic ether featuring a methoxymethyl (MOM) protecting group and an isopropyl substituent. It serves as a key intermediate in organic synthesis, notably in the preparation of thyroid hormone receptor agonists like GC-1 . The compound is synthesized via alkylation of a phenol precursor followed by selective deprotection using tetra-n-butylammonium fluoride (TBAF), achieving a 39% overall yield . Its structure combines steric bulk (isopropyl group) with electronic modulation (bromine and MOM ether), making it valuable in controlled reactivity applications.

Properties

IUPAC Name

4-bromo-1-(methoxymethoxy)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-8(2)10-6-9(12)4-5-11(10)14-7-13-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLBYOKNCPAYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl phenyl methoxymethyl ether involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between 4-Bromo-2-isopropyl phenyl methoxymethyl ether and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference(s)
This compound Br, isopropyl, methoxymethyl ether ~243.1 (estimated) Intermediate in GC-1 synthesis
2-Bromo-4'-methoxyacetophenone Br, methoxy, acetyl 229.07 Manufacturing/laboratory intermediate
4-Bromo-2-(bromomethyl)-6-methylphenyl methyl ether Br, bromomethyl, methyl, methoxy 311.97 Reactive alkylating agent
4-Bromo-2-(diethoxymethyl)phenyl benzoate Br, diethoxymethyl, benzoate ester 417.26 Pharmacological activity studies
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether Br, Cl, ethylpropyl, phenoxy 457.81 Complex ether with halogen diversity
2-(4-Bromo-2-methoxyphenyl)acetic acid Br, methoxy, acetic acid 245.07 Acidic derivative for drug development
Key Observations:
  • Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance compared to methyl or ethyl substituents in analogs like 4-Bromo-2-ethyl-1-methoxybenzene (CAS: 33839-11-1) . This hindrance impacts reaction kinetics and regioselectivity.
  • Electronic Effects : Bromine’s electron-withdrawing nature is consistent across analogs, but the MOM ether in the target compound enhances hydrolytic stability compared to diethoxymethyl groups (e.g., in ).
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., ) exhibit distinct solubility and reactivity (e.g., salt formation) compared to neutral ethers.

Pharmacological and Industrial Relevance

  • GC-1 Synthesis: The target compound’s role in GC-1 production underscores its utility in thyroid hormone mimetics, distinct from simpler intermediates like 2-Bromo-4'-methoxyacetophenone (industrial use only) .
  • Biological Activity : Ester derivatives (e.g., ) exhibit antimicrobial and anticancer properties, whereas the target compound’s bioactivity is tied to its role as a synthetic precursor rather than direct therapeutic use.

Biological Activity

4-Bromo-2-isopropyl phenyl methoxymethyl ether (CAS number 328236-42-6) is a synthetic organic compound with significant biological activity, particularly as a thyromimetic agent. Its structure features a bromine atom at the para position of a phenyl ring, an isopropyl group at the ortho position, and a methoxymethyl ether functional group. This unique configuration contributes to its potential therapeutic applications, particularly in endocrinology and metabolic regulation.

  • Molecular Formula : C₁₁H₁₅BrO₂
  • Molecular Weight : 259.15 g/mol
  • IUPAC Name : 4-bromo-2-isopropyl-1-(methoxymethoxy)benzene

This compound functions as an analogue of thyroxine (T4), a hormone critical for regulating metabolism. By interacting with thyroid hormone receptors (TRs), it influences metabolic pathways associated with thyroid function. The compound's ability to selectively activate TRβ over TRα makes it particularly interesting for treating conditions like obesity and hypercholesterolemia, as TRβ activation is linked to increased metabolism and reduced cholesterol levels .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

  • Thyromimetic Activity : It mimics the action of thyroid hormones, which is crucial for metabolic regulation.
  • Influence on Metabolic Pathways : It has been shown to affect pathways related to lipid metabolism and glucose homeostasis, potentially aiding in the treatment of metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the methoxymethyl ether group enhances its interaction with thyroid hormone receptors compared to other compounds with similar structures.

Compound NameStructure FeaturesUnique Aspects
2-IsopropylphenolIsopropyl group on phenolUsed as an antiseptic and solvent
4-BromophenolBromine at para positionCommonly used in chemical synthesis
MethoxyphenolMethoxy group on phenolExhibits antioxidant properties
ThyroxineIodinated derivative of tyrosineNaturally occurring hormone regulating metabolism

Case Studies and Research Findings

Recent studies have focused on the efficacy and safety profile of this compound in various contexts:

  • Thyroid Disease Treatment :
    • A study demonstrated that this compound could effectively activate TRβ, leading to improved metabolic outcomes in animal models .
    • It has been suggested that compounds like this may serve as alternatives to traditional thyroid hormone therapies, particularly for patients with specific receptor sensitivities.
  • Metabolic Regulation :
    • Research indicates that activation of TRβ by this compound can lead to significant reductions in LDL cholesterol levels, showcasing its potential in managing hypercholesterolemia .
  • Comparative Studies :
    • Comparative analyses with other thyromimetics have shown that this compound exhibits superior selectivity for TRβ over TRα, which is beneficial for minimizing cardiovascular side effects typically associated with non-selective thyroid hormone therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isopropyl phenyl methoxymethyl ether
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-isopropyl phenyl methoxymethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.